2-Chloro-6-(2-chlorophenyloxy)-pyrazine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H6Cl2N2O |
|---|---|
Molecular Weight |
241.07 g/mol |
IUPAC Name |
2-chloro-6-(2-chlorophenoxy)pyrazine |
InChI |
InChI=1S/C10H6Cl2N2O/c11-7-3-1-2-4-8(7)15-10-6-13-5-9(12)14-10/h1-6H |
InChI Key |
RULAQEMFUSTPRL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)OC2=CN=CC(=N2)Cl)Cl |
Origin of Product |
United States |
Synthetic Methodologies for 2 Chloro 6 2 Chlorophenyloxy Pyrazine and Analogues
Established Synthetic Pathways for Halogenated Pyrazines
The pyrazine (B50134) core is a common motif in pharmaceuticals and functional materials. lifechemicals.com Consequently, a variety of methods for its synthesis and functionalization have been developed. For the purpose of synthesizing the target compound, pathways that lead to halogenated pyrazines are of primary importance.
Modern synthetic chemistry often focuses on atom-economical and environmentally benign methods. Dehydrogenative coupling represents such an approach for the formation of the pyrazine ring. This method can produce symmetrically substituted pyrazines through the self-coupling of 2-amino alcohols, catalyzed by earth-abundant metals like manganese. exlibrisgroup.comacs.orgelsevierpure.com The reaction proceeds by forming water and hydrogen gas as the only byproducts. nih.gov While this approach typically yields 2,5-disubstituted pyrazines, it is a foundational technique for creating the core heterocyclic structure which can then undergo further functionalization, such as halogenation. elsevierpure.comnih.gov
Other classical methods for pyrazine ring formation include the condensation of 1,2-diamines with 1,2-diketones or the self-condensation of α-amino ketones. rsc.org However, these methods can lack regioselectivity when preparing unsymmetrically substituted pyrazines. rsc.org
Direct chlorination of the pyrazine ring is a key step in producing the necessary precursors for the target molecule. The pyrazine nucleus is relatively unreactive towards electrophilic substitution, and direct halogenation can be challenging, often requiring harsh conditions. google.com
Early methods established that pyrazine cannot be successfully chlorinated at room temperature, as this leads to decomposition. google.comgoogle.com Successful monochlorination was achieved by reacting pyrazine and chlorine in the vapor phase at high temperatures (150-600 °C). google.com This process surprisingly yields 2-chloropyrazine (B57796) as the main product, rather than a mixture of various chlorinated species. google.com
To synthesize the crucial intermediate, 2,6-dichloropyrazine (B21018), a subsequent chlorination of 2-chloropyrazine is required. A specific method for this transformation involves using gaseous chlorine at temperatures between 60-140 °C. google.com A key innovation in this process is the use of the final product, 2,6-dichloropyrazine, as the reaction solvent, which minimizes the formation of byproducts. google.com
| Starting Material | Product | Reagents & Conditions | Key Findings | Reference |
|---|---|---|---|---|
| Pyrazine | 2-Chloropyrazine | Vapor phase reaction with Cl₂ at 150-600 °C. Can be performed with or without a catalyst (e.g., activated carbon). | Reaction fails at room temperature. Vapor phase process gives good yields of the mono-chlorinated product. | google.com |
| 2-Chloropyrazine | 2,6-Dichloropyrazine | Reaction with gaseous Cl₂ at 60-140 °C, using 2,6-dichloropyrazine as the solvent. | Using the product as a solvent prevents the formation of solid byproducts and improves reaction control. | google.com |
Phenyloxy Moiety Introduction in Pyrazine Structures
With a suitable di-halogenated pyrazine in hand, the next critical step is the introduction of the phenyloxy group. This is typically accomplished via a nucleophilic aromatic substitution (SNAr) reaction, where the phenoxide acts as the nucleophile, displacing one of the chlorine atoms on the pyrazine ring.
The introduction of an aryloxy or alkoxy group onto a chloropyrazine is a well-established functionalization technique. The electron-withdrawing nature of the nitrogen atoms in the pyrazine ring makes the carbon atoms attached to the chlorine atoms susceptible to nucleophilic attack. The reaction involves the deprotonation of a phenol (B47542) or an alcohol with a base to form a more potent nucleophile (a phenoxide or alkoxide), which then attacks the electron-deficient pyrazine ring, displacing a halide.
A relevant example is the synthesis of 2-chloro-6-(cyclopentyloxy)pyrazine. chemicalbook.com In this procedure, cyclopentanol (B49286) is treated with sodium hydride (NaH) in tetrahydrofuran (B95107) (THF) to generate the cyclopentoxide anion. This is followed by the addition of 2,6-dichloropyrazine, and the reaction is completed under microwave irradiation to afford the desired product in quantitative yield. chemicalbook.com This protocol serves as a direct template for the introduction of a substituted phenyloxy group.
Direct Synthesis of 2-Chloro-6-(2-chlorophenyloxy)-pyrazine: Reaction Protocols and Yield Optimization
The direct synthesis of this compound is achieved by combining the strategies outlined above. The reaction involves the nucleophilic aromatic substitution of a chlorine atom on 2,6-dichloropyrazine with the anion of 2-chlorophenol (B165306).
Based on analogous procedures, a specific protocol can be detailed. chemicalbook.com The synthesis would commence with the deprotonation of 2-chlorophenol using a strong base. Sodium hydride (NaH) is a common and effective choice for this purpose, as it irreversibly deprotonates the phenol to form the sodium 2-chlorophenoxide. The reaction is typically carried out in an anhydrous aprotic solvent, such as tetrahydrofuran (THF), to prevent quenching of the base.
Once the phenoxide has been formed, 2,6-dichloropyrazine is added to the reaction mixture. The 2-chlorophenoxide ion then acts as a nucleophile, attacking one of the carbon-chlorine bonds on the pyrazine ring. Because 2,6-dichloropyrazine is a symmetrical molecule, the initial attack can occur at either the C2 or C6 position without issue of regioselectivity. To optimize the yield of the mono-substituted product and minimize the formation of the di-substituted byproduct, the stoichiometry is controlled by using approximately one equivalent of 2-chlorophenol relative to 2,6-dichloropyrazine. The reaction may be heated to facilitate the substitution; microwave irradiation is a modern technique used to accelerate such reactions and improve yields. chemicalbook.com
| Step | Reagents | Solvent | Typical Conditions | Purpose |
|---|---|---|---|---|
| 1. Nucleophile Formation | 2-Chlorophenol, Sodium Hydride (NaH) | Anhydrous Tetrahydrofuran (THF) | Stirring at room temperature for 10-20 minutes. | Deprotonation of the phenol to form the more reactive sodium 2-chlorophenoxide nucleophile. |
| 2. Nucleophilic Substitution | Sodium 2-chlorophenoxide (from Step 1), 2,6-Dichloropyrazine | Anhydrous Tetrahydrofuran (THF) | Addition of 2,6-dichloropyrazine followed by heating (e.g., 50 °C) or microwave irradiation. | Displacement of one chloride on the pyrazine ring to form the C-O bond of the final product. |
| 3. Workup & Purification | Water, Organic Solvent (e.g., Ethyl Acetate) | N/A | Aqueous workup to remove salts, followed by extraction and purification (e.g., chromatography). | Isolation of the pure this compound. |
Green Chemistry Approaches in Pyrazine Derivative Synthesis
The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds, including pyrazine derivatives, to develop more environmentally benign and sustainable processes. These approaches focus on reducing waste, minimizing the use of hazardous substances, and improving energy efficiency. While specific green synthetic methods for this compound are not extensively documented in publicly available literature, the broader field of pyrazine synthesis offers several innovative techniques that represent greener alternatives to traditional methods. These include the use of alternative energy sources like microwave irradiation and ultrasound, the development of solvent-free reaction conditions, and the application of biocatalysis.
One of the prominent green chemistry approaches is the utilization of microwave-assisted organic synthesis (MAOS) . Microwave heating can dramatically reduce reaction times, often from hours to minutes, and improve product yields with fewer byproducts. This is attributed to the efficient and direct transfer of energy to the reacting molecules, leading to rapid heating. For the synthesis of various heterocyclic compounds, including pyrazine and pyrazole (B372694) derivatives, microwave irradiation has been shown to be a powerful tool. For instance, the synthesis of 2-anilinopyrimidines from 2-chloro-4,6-dimethylpyrimidine (B132427) and aniline (B41778) derivatives has been successfully achieved under microwave conditions, demonstrating the efficacy of this method for nucleophilic aromatic substitution reactions, a key step in the synthesis of aryloxy-substituted pyrazines.
Ultrasonic irradiation is another energy-efficient technique that promotes chemical reactions through acoustic cavitation. This process can enhance reaction rates and yields, particularly in heterogeneous systems. Ultrasound has been successfully employed in the synthesis of various substituted pyrazoles and isoxazoles, often under solvent-free conditions, which further enhances the green credentials of the method. The application of ultrasound can lead to significant improvements in reaction times and allows some reactions to proceed that are difficult under silent (non-irradiated) conditions.
The development of solvent-free or "neat" reaction conditions is a cornerstone of green chemistry, as it eliminates the environmental and economic costs associated with solvent use, recovery, and disposal. Several studies have reported the successful synthesis of pyrazine and other nitrogen-containing heterocycles under solvent-free conditions, sometimes in combination with microwave or ultrasound irradiation. For example, a one-pot pseudo four-component reaction has been developed to synthesize substituted pyrazines in excellent yields under catalyst- and solvent-free conditions.
Biocatalysis , utilizing enzymes to catalyze chemical transformations, offers a highly selective and environmentally friendly approach to organic synthesis. While specific enzymatic routes to this compound are not detailed in the literature, the enzymatic synthesis of pyrazinamide (B1679903) derivatives from pyrazine esters and amines has been demonstrated. This highlights the potential for developing biocatalytic methods for the synthesis of other functionalized pyrazines.
The following table summarizes various green chemistry approaches that have been applied to the synthesis of pyrazine and related heterocyclic derivatives, showcasing the potential for their application in the synthesis of compounds like this compound.
| Green Chemistry Approach | Substrate/Reactants | Catalyst/Conditions | Product | Key Findings |
| Microwave-Assisted Synthesis | 2-chloro-4,6-dimethylpyrimidine, Aniline derivatives | Microwave irradiation | 2-anilinopyrimidines | Significant reduction in reaction time compared to conventional heating. |
| Microwave-Assisted Synthesis | 2-acetylnaphthalene, Benzaldehydes, Hydrazines | Microwave irradiation, dry Acetic Acid | 3,5-arylated 2-pyrazolines | Higher yields, shorter reaction times (2-12 min), and cleaner reactions. |
| Ultrasound-Assisted Synthesis | 1-aryl-2-(phenylsulphonyl)-ethanone, Hydrazonyl halides | Ultrasound irradiation, Ethanol | Substituted pyrazoles | Improved reaction times and yields; enables reactions difficult under silent conditions. |
| Solvent-Free Synthesis | 2-hydroxy-1,2-diarylethanone derivatives, Ammonium acetate/amines | Catalyst-free, Solvent-free | Substituted pyrazines | One-pot, pseudo four-component reaction with excellent yields under green conditions. |
| Enzymatic Synthesis | Pyrazine esters, Amines | Lipozyme® TL IM, tert-amyl alcohol, 45 °C | Pyrazinamide derivatives | Efficient and greener method with high yields (up to 91.6%) and short reaction times (20 min) in a continuous-flow system. |
Structure Activity Relationship Sar and Molecular Design Principles for 2 Chloro 6 2 Chlorophenyloxy Pyrazine Derivatives
Impact of Halogen Substitution on Pyrazine (B50134) Bioactivity and Molecular Recognition
Halogen atoms can modulate the strength of non-covalent interactions, such as halogen bonds. researchgate.net The substitution of aromatic hydrogens with fluorine, for example, can have a dramatic effect on the strength of these bonds, sometimes increasing their strength by up to 100%. researchgate.net This is attributed to the high electronegativity of fluorine, which can alter the electrostatic potential of the molecule. researchgate.net There is a strong correlation between the interaction energies in halogen-bonded complexes and the magnitude of the positive electrostatic potentials (σ-holes) on the halogen atoms. researchgate.net
In a study on halogenated pyrazoline derivatives as inhibitors of monoamine oxidase (MAO), a clear trend in the impact of halogen substitution on inhibitory potency was observed. nih.gov Halogen substitutions on a phenyl ring attached to the pyrazoline core resulted in potent inhibition of MAO-B. nih.gov The inhibitory potency was found to increase in the order of -F > -Cl > -Br > -H. nih.gov This highlights the significant role that the specific halogen plays in the molecule's biological activity.
The following table summarizes the inhibitory activities of halogenated pyrazoline derivatives against MAO-A and MAO-B, demonstrating the impact of halogen substitution. nih.gov
| Compound | Substitution | MAO-A IC50 (µM) | MAO-B IC50 (µM) | Selectivity Index (SI) for MAO-B |
| EH1 | -H | > 10 | 1.11 ± 0.09 | > 9.0 |
| EH6 | -Cl | > 10 | 0.89 ± 0.07 | > 55.8 |
| EH7 | -F | 8.38 ± 0.71 | 0.063 ± 0.005 | 133.0 |
| EH8 | -Br | 4.31 ± 0.35 | 0.52 ± 0.04 | 8.29 |
Role of the Aryloxy Substituent in Modulating Molecular Interactions
The aryloxy group in 2-chloro-6-(2-chlorophenyloxy)-pyrazine plays a crucial role in modulating the molecule's interactions with biological targets. Pyrazine-based compounds, due to their heteroaromatic nature, can engage in a variety of non-covalent interactions. nih.gov The pyrazine ring itself can participate in hydrogen bonds, with the nitrogen atoms acting as acceptors, and the pyrazine hydrogens acting as donors in weak hydrogen bonds. nih.govresearchgate.net Furthermore, the aromatic character of the pyrazine ring allows for π-interactions. nih.govresearchgate.net
The presence of an aryloxy substituent introduces additional possibilities for molecular interactions. The aryl group can engage in π-π stacking interactions with aromatic residues in a protein's binding site. researchgate.net The oxygen atom of the ether linkage can act as a hydrogen bond acceptor. The nature and substitution pattern of the aryl ring itself can further fine-tune these interactions. For instance, the presence of a chlorine atom on the phenyl ring, as in the case of the 2-chlorophenyloxy group, can lead to the formation of halogen bonds. nih.gov
Rational Design Strategies for this compound Analogues
Computational Chemistry and Molecular Modeling in SAR Studies
Computational chemistry and molecular modeling are indispensable tools in the rational design of analogues of this compound. nih.govresearchgate.net These methods provide valuable insights into the structure-activity relationships (SAR) of pyrazine derivatives by allowing for the prediction of their physicochemical properties and biological activities. nih.govsemanticscholar.org
Density Functional Theory (DFT) is a quantum chemistry method frequently used to study the electronic structures of pyrazine derivatives. nih.govsemanticscholar.org DFT calculations can provide information on molecular geometries, charge distributions, dipole moments, and frontier molecular orbitals (HOMO and LUMO). semanticscholar.org The energy gap between the HOMO and LUMO is a particularly important parameter, as it relates to the molecule's reactivity and kinetic stability. semanticscholar.org A smaller energy gap suggests a more reactive molecule. semanticscholar.org
Molecular dynamics (MD) simulations can be employed to study the dynamic behavior of pyrazine derivatives and their interactions with biological targets, such as proteins. nih.govresearchgate.net MD simulations can reveal the stability of ligand-protein complexes and identify key binding interactions. nih.govresearchgate.net For example, in a study of halogenated pyrazolines, MD simulations showed that the most potent inhibitor had a good binding affinity and stable motional movement within the active site of the target enzyme. nih.gov
These computational approaches, often used in conjunction, allow for the virtual screening of large libraries of compounds and the prioritization of candidates for synthesis and biological testing, thereby accelerating the drug discovery process. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Analysis of Related Pyrazines
Quantitative Structure-Activity Relationship (QSAR) analysis is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov For pyrazine derivatives, QSAR models have been developed to predict various properties, including antiproliferative activity and odor thresholds. nih.govijournalse.org
In a QSAR study, a set of molecular descriptors, which are numerical representations of the chemical structure, are calculated for a series of compounds with known biological activities. semanticscholar.orgijournalse.org These descriptors can be electronic, steric, or topological in nature. nih.gov Statistical methods, such as Multiple Linear Regression (MLR) and Artificial Neural Networks (ANN), are then used to build a model that correlates the descriptors with the observed activity. nih.govsemanticscholar.org
A successful QSAR model can be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent analogues. nih.gov For instance, a QSAR study on pyrazine derivatives as antiproliferative agents showed a high correlation between experimental and predicted activity values, indicating the good quality of the derived models. nih.govsemanticscholar.org The study also identified the most significant molecular descriptors for the observed activity. semanticscholar.org
The following table presents a selection of molecular descriptors that can be used in QSAR studies of pyrazine derivatives. semanticscholar.orgijournalse.org
| Descriptor | Description |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital |
| Dipole Moment | A measure of the polarity of the molecule |
| LogP | A measure of the lipophilicity of the molecule |
| Topological Polar Surface Area (TPSA) | A descriptor related to the polarity of the molecule |
| Molecular Weight | The mass of the molecule |
Conformational Analysis and Tautomerism in Related Halogenated Pyrazines
The three-dimensional conformation of a molecule is a critical determinant of its biological activity, as it dictates how the molecule fits into the binding site of its target. Conformational analysis of halogenated pyrazines and related heterocyclic systems can be performed using both experimental techniques, such as X-ray crystallography and NMR spectroscopy, and computational methods. beilstein-journals.orgacs.org
In the solid state, the conformation of a molecule can be precisely determined by X-ray crystallography. beilstein-journals.orgacs.org Studies on halogenated pyran analogues have shown that these molecules tend to adopt specific chair-like conformations, even in the presence of significant steric repulsion between axial substituents. beilstein-journals.orgbeilstein-archives.org The intra-annular torsion angles can be affected by the size of the halogen atoms, with larger halogens causing greater deviations. beilstein-journals.orgbeilstein-archives.org
In solution, the conformational preferences of a molecule can be investigated using NMR spectroscopy. beilstein-journals.org Computational methods, such as DFT calculations, can complement experimental data by providing insights into the relative energies of different conformers. beilstein-journals.org
Tautomerism, the interconversion of structural isomers that differ in the position of a proton, is another important consideration for substituted pyrazines. nih.govrsc.orgrsc.org For example, hydroxypyrazines can exist in equilibrium with their corresponding pyrazinone tautomers. rsc.org The predominant tautomeric form can be influenced by factors such as the nature of the substituents and the solvent. nih.gov UV spectral analysis has been used to establish that 2-hydroxy-6-methoxypyrazines exist predominantly in the hydroxypyrazine form. rsc.org The tautomeric state of a molecule can have a significant impact on its biological activity, as different tautomers may have different shapes, electronic properties, and hydrogen bonding capabilities.
Investigations into Molecular Interactions and Mechanisms of Action of 2 Chloro 6 2 Chlorophenyloxy Pyrazine
Protein-Ligand Binding Interactions of Pyrazine-Based Compounds
The heteroaromatic nature of the pyrazine (B50134) ring allows it to uniquely combine polar interactions, through its nitrogen atoms, with nonpolar interactions via its aromatic moiety. nih.govresearchgate.net A systematic analysis of the Protein Data Bank (PDB) reveals that pyrazine-based ligands engage in multiple types of binding interactions when co-crystallized with protein targets. acs.org The binding mode is often complex, involving a combination of several interaction types simultaneously. nih.govresearchgate.net This versatility underscores the perception of the pyrazine fragment as a highly interactive moiety crucial for the drug-like properties of these molecules. researchgate.netacs.org Studies on the interaction between various substituted pyrazines and Human Serum Albumin (HSA) show that these compounds can bind to the protein, primarily through hydrophobic forces, and induce conformational changes. semanticscholar.org
Hydrogen Bonding: The most common interaction for pyrazine-based compounds is the hydrogen bond, with the pyrazine nitrogen atom frequently acting as a hydrogen bond acceptor. nih.govresearchgate.netacs.org The lone pair of electrons on the nitrogen is readily available to accept a hydrogen bond from a suitable donor group on a protein. nih.govyoutube.com For instance, in a complex with water, the water molecule lies in the plane of the pyrazine ring, forming a direct N···H-O hydrogen bond. nih.gov Additionally, the hydrogen atoms on the pyrazine ring can act as weak hydrogen bond donors. nih.govresearchgate.net In chloro-substituted pyrazin-2-amine copper(I) bromide complexes, a combination of cyclic and non-cyclic hydrogen bonds, such as N–H∙∙∙Br–Cu, are crucial in forming extended polymeric structures. mdpi.com These interactions often result in specific, self-complementary dimerization patterns. mdpi.com
Halogen Bonding: Halogen bonding is another significant non-covalent interaction observed in chloropyrazines. nih.govresearchgate.net It involves the electrophilic region on a halogen atom (the σ-hole) and a nucleophilic site, such as a lone pair on a nitrogen or oxygen atom. The strength of this interaction can be enhanced by the presence of electron-withdrawing groups on the aromatic ring. nih.gov In chloro-substituted pyrazine complexes, cooperative halogen bonds, such as C–Cl∙∙∙Cl–C and C–Cl∙∙∙Br–Cu, have been identified. mdpi.com These contacts are often shorter than the sum of the van der Waals radii of the involved atoms, indicating a strong interaction. mdpi.com Studies on analogous halopyridine systems have further detailed the nature of these interactions, noting that halogen bonds can complement and coexist with strong, charge-assisted hydrogen bonds. nih.govju.edu.jo The interplay between hydrogen and halogen bonds significantly influences the supramolecular structures of these compounds. mdpi.com
| Interaction Type | Description | Key Features in (Chloro)pyrazines | References |
|---|---|---|---|
| Hydrogen Bond (Acceptor) | Pyrazine nitrogen lone pair accepts a proton from a donor group (e.g., O-H, N-H). | Most frequent interaction type. Forms planar complexes (e.g., with water). | nih.govresearchgate.netnih.gov |
| Hydrogen Bond (Donor) | Pyrazine C-H group donates a proton to an acceptor. | Considered a weak hydrogen bond. | nih.gov |
| Halogen Bond | Interaction between an electrophilic region on a chlorine atom and a nucleophile. | Observed in chloropyrazines (e.g., C–Cl∙∙∙Br–Cu). Can be cooperative and directional. | researchgate.netmdpi.com |
π-Interactions: The aromatic ring of pyrazine is capable of engaging in various π-interactions, including π-π stacking and anion-π interactions. researchgate.netacs.org In complexes with metal ions like platinum(II), π-π stacking interactions, along with metal-metal interactions, can drive the self-assembly of the molecules into larger aggregates. nih.gov Theoretical studies have shown that the formation of π-π stacking can strengthen a co-existing halogen bond, and vice versa, indicating a cooperative effect between these non-covalent forces. researchgate.net Furthermore, the coordination of pyrazine to a metal ion can increase the π-acidity of the ring, enabling it to participate in anion-π interactions with anions like perchlorate, which can be hosted in cavities within the crystal structure. bendola.com
Metal Ion Coordination: Pyrazine and its derivatives are versatile ligands in coordination chemistry, capable of binding to a wide range of metal ions. rsc.orgnih.gov They can act as bidentate ligands, coordinating to a metal ion through two nitrogen atoms. rsc.orgnih.gov Pyrazine derivatives have been used to form complexes with metals such as Ruthenium(III), Copper(II), Manganese(II), Iron(III), Cobalt(II), and Nickel(II). rsc.orgnih.govmdpi.com The coordination often involves the ring nitrogen atoms and, depending on the substituents, other donor atoms like those in amide or amine groups. rsc.orgmdpi.com This coordination ability is fundamental to the formation of metal-organic frameworks (MOFs) and coordination polymers, where pyrazine acts as a bridging ligand. bendola.comresearchgate.net The enhanced π-acceptor character of the pyrazine ligand, compared to pyridine (B92270), influences the electronic properties of the resulting metal complex. acs.org
| Metal Ion | Ligand Type | Coordination Mode | References |
|---|---|---|---|
| Copper(II) | Pyrazine | Bridging ligand, forming 2D polymer arrays. | bendola.com |
| Ruthenium(III) | Pyrazine derivatives (e.g., pyrazine-2-thiocarboxamide) | Bidentate, through amine and azomethine nitrogens. | rsc.org |
| Manganese(II), Iron(III), Cobalt(II), Nickel(II) | N′-benzylidenepyrazine-2-carbohydrazonamide | Bidentate, through azomethine nitrogen and pyrazine ring nitrogen. | nih.gov |
| Iron(0) | Bis(imino)pyrazine (PPzDI) | Enhanced π-acceptor character compared to pyridine analogues. | acs.org |
Molecular Basis of Biological Activity for 2-Chloro-6-(2-chlorophenyloxy)-pyrazine (e.g., RAF Inhibition)
Pyrazine derivatives are recognized for a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. nih.govresearchgate.net The specific biological activity is highly dependent on the substitution pattern of the pyrazine ring. Many pyrazine-based small molecules have been developed as potent and selective kinase inhibitors. tandfonline.com Kinases are a major class of drug targets, particularly in oncology, and the pyrazine scaffold has proven effective in designing inhibitors that bind to the ATP-binding pocket of these enzymes. tandfonline.com
While no specific in vitro data for this compound is publicly available, the pyrazine scaffold is a component of known RAF inhibitors. nih.gov RAF kinases (A-RAF, B-RAF, C-RAF) are key components of the MAPK signaling pathway, which is often dysregulated in cancer. B-RAF mutations, in particular, are prevalent in melanoma. Some inhibitors based on a disubstituted pyrazine scaffold have been developed as potent B-RAF inhibitors. nih.gov Novel RAF inhibitors, sometimes referred to as "paradox breakers," have been designed to inhibit mutant BRAF without paradoxically activating the MAPK pathway in cells with upstream mutations (e.g., RAS mutations). nih.gov
Beyond RAF, pyrazine derivatives have been shown to inhibit a variety of other protein kinases.
c-Met/VEGFR-2: A series of nih.govnih.govresearchgate.nettriazolo[4,3-a]pyrazine derivatives were evaluated as dual inhibitors of c-Met and VEGFR-2 kinases, with some compounds showing low nanomolar to micromolar IC₅₀ values and potent antiproliferative activity against cancer cell lines like A549 (lung), MCF-7 (breast), and HeLa (cervical). nih.gov
Pim Kinases: Certain pyrazine-containing compounds have been identified as potent inhibitors of Pim-1 and Pim-2 kinases, with IC₅₀ values in the low nanomolar range. nih.gov In silico studies have also explored 3-(pyrazin-2-yl)-1H-indazole derivatives as potential PIM-1 kinase inhibitors. researchgate.net
CDK9: Imadazo[1,2-a]pyrazine derivatives have been synthesized and evaluated as Cyclin-Dependent Kinase 9 (CDK9) inhibitors, with the most potent compound showing an IC₅₀ of 0.16 µM. researchgate.net
| Pyrazine Derivative Class | Target Kinase(s) | Reported Potency (IC₅₀) | References |
|---|---|---|---|
| nih.govnih.govresearchgate.nettriazolo[4,3-a]pyrazines | c-Met / VEGFR-2 | c-Met: 26.00 nM (cpd 17l) VEGFR-2: 2.6 µM (cpd 17l) | nih.gov |
| Imadazo[1,2-a]pyrazines | CDK9 | 0.16 µM (cpd 3c) | researchgate.net |
| Unnamed pyrazine derivatives | Pim-1 / Pim-2 | Pim-2: 10 nM (cpd 10) Pim-1: 13 nM (cpd 11) | nih.gov |
| Disubstituted pyrazines | B-RAF | Potent, nanomolar lead generation reported. | nih.gov |
Phenazines, which contain a dipyrazine-like core structure, serve as a relevant related scaffold for understanding potential cellular responses. Transcriptomic studies on halogenated phenazines (HPs) have provided key mechanistic insights into their biological activity, particularly their potent ability to eradicate bacterial biofilms. nih.gov
Transcript profiling (RNA-seq) of Methicillin-resistant Staphylococcus aureus (MRSA) biofilms treated with a potent halogenated phenazine (B1670421) (HP-14) revealed that the compound induces rapid iron starvation. nih.gov This effect is believed to occur through the direct binding of iron by the phenazine molecule. Further studies using RT-qPCR confirmed that potent HP analogues lead to the rapid starvation in Staphylococcal biofilms by affecting the expression of iron uptake biomarkers such as isdB, sbnC, and sfaA. nih.gov
Similar transcriptomic and metabolomic analyses of the response of the fungus Rhizoctonia solani to phenazine-1-carboxamide (B1678076) (PCN) identified significant alterations in gene expression. nih.gov The most prominently affected metabolic pathways included ATP-binding cassette (ABC) transporters, nitrogen metabolism, and the degradation of aminobenzoate. nih.gov These studies demonstrate that phenazine-based compounds can cause profound and widespread changes in cellular gene expression, leading to the disruption of critical metabolic and survival pathways.
Mechanistic Studies on Related Pyrazine Derivatives and their Biological Effects
Anticancer Mechanisms: Beyond direct kinase inhibition, pyrazine derivatives can exert anticancer effects through other mechanisms. For example, certain heterocyclic azole derivatives containing a pyrazine moiety have been investigated as potential telomerase inhibitors. dntb.gov.ua One nih.govnih.govresearchgate.nettriazolo[4,3-a]pyrazine derivative was found to inhibit the growth of A549 lung cancer cells by arresting the cell cycle in the G0/G1 phase and inducing late apoptosis. nih.gov
Anti-inflammatory Effects: Some paeonol (B1678282) derivatives incorporating a pyrazine structure have shown significant inhibitory activity against lipopolysaccharide (LPS)-induced nitric oxide (NO) overproduction in macrophages, indicating a potent anti-inflammatory effect. nih.gov
Antioxidant and Protective Effects: Ligustrazine, a naturally occurring pyrazine derivative, and its synthetic analogues have demonstrated protective effects on human vascular endothelial cells against oxidative damage induced by hydrogen peroxide. nih.gov
Enzyme Inhibition: In addition to kinases, pyrazine derivatives can inhibit other enzyme classes. A series of novel 2-chloro-3-hydrazinopyrazine derivatives were designed and evaluated as inhibitors of acetylcholinesterase (AChE), a key target in the management of Alzheimer's disease.
Advanced Characterization Methodologies in 2 Chloro 6 2 Chlorophenyloxy Pyrazine Research
Spectroscopic Techniques for Structural Elucidation (e.g., NMR, LC-MS, FT-IR)
Spectroscopic methods are indispensable for determining the molecular structure of 2-Chloro-6-(2-chlorophenyloxy)-pyrazine. Techniques such as Nuclear Magnetic Resonance (NMR), Liquid Chromatography-Mass Spectrometry (LC-MS), and Fourier-Transform Infrared (FT-IR) spectroscopy each provide unique and complementary information. chemicalbook.com
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is one of the most powerful tools for elucidating the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR spectra would be essential for the structural confirmation of this compound.
¹H NMR: The proton NMR spectrum would reveal the number of distinct proton environments and their neighboring protons. The pyrazine (B50134) ring protons are expected to appear as distinct signals in the aromatic region of the spectrum. The protons of the 2-chlorophenyl group would also produce a characteristic pattern of signals, with chemical shifts influenced by the presence of the chlorine atom and the ether linkage.
¹³C NMR: The carbon NMR spectrum provides information on the different carbon environments within the molecule. The spectrum would show distinct signals for each carbon atom in the pyrazine and chlorophenyl rings, as well as the carbons directly bonded to chlorine and oxygen. The chemical shifts of these carbons are highly indicative of their local electronic environment. researchgate.net
| Technique | Structural Moiety | Predicted Chemical Shift (δ) / ppm | Key Features |
|---|---|---|---|
| ¹H NMR | Pyrazine Ring Protons | 8.0 - 8.5 | Two singlets or doublets, characteristic of a disubstituted pyrazine. |
| Chlorophenyl Ring Protons | 7.0 - 7.6 | A complex multiplet pattern resulting from the four aromatic protons. | |
| ¹³C NMR | Pyrazine Ring Carbons | 140 - 160 | Four distinct signals, with carbons bonded to Cl and O being significantly shifted. |
| Chlorophenyl Ring Carbons | 115 - 155 | Six signals, including the carbon attached to the ether oxygen (C-O) and the carbon bonded to chlorine (C-Cl). | |
| C-O and C-Cl Carbons | 150 - 160 (Pyrazine C-O) 145 - 155 (Pyrazine C-Cl) 150 - 155 (Phenyl C-O) 125 - 135 (Phenyl C-Cl) | Specific shifts confirming the connectivity of the key functional groups. |
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry. This technique is crucial for verifying the molecular weight of this compound and for assessing its purity. ubc.ca The compound would first be passed through an HPLC column to separate it from any impurities. The eluent is then introduced into the mass spectrometer, where the compound is ionized. The resulting mass spectrum would show a molecular ion peak ([M]+) or a protonated molecular ion peak ([M+H]+) corresponding to the exact mass of the molecule (C₁₀H₆Cl₂N₂O), confirming its elemental composition.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of this compound would display characteristic absorption bands that confirm the presence of its key structural features. nist.gov
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Aromatic C-H | Stretching | 3050 - 3150 |
| Aromatic C=C and C=N | Stretching | 1400 - 1600 |
| Aryl Ether (C-O-C) | Asymmetric Stretching | 1200 - 1275 |
| Aryl Chloride (C-Cl) | Stretching | 1000 - 1100 |
X-ray Diffraction Analysis for Solid-State Structure Determination of Pyrazine Derivatives
X-ray diffraction is the most definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. For pyrazine derivatives, single-crystal X-ray diffraction analysis provides unambiguous proof of structure by mapping electron density to reveal precise atomic positions. nih.gov
This technique allows for the accurate measurement of bond lengths, bond angles, and torsion angles within the molecule. americanelements.com It also reveals how molecules pack together in the crystal lattice, providing insight into intermolecular interactions such as hydrogen bonding or π-π stacking, which can influence the physical properties of the solid material. researchgate.netchemicalbook.com While a crystal structure for the specific title compound is not publicly available, analysis of related pyrazine derivatives provides expected values for key structural parameters. nist.govmdpi.com
| Bond Type | Typical Bond Length (Å) | Reference Moiety |
|---|---|---|
| Pyrazine C-N | 1.33 - 1.34 | Pyrazine Ring |
| Pyrazine C-C | 1.38 - 1.40 | Pyrazine Ring |
| Aromatic C-O (Ether) | 1.36 - 1.42 | Aryl Ether Linkage |
| Aromatic C-Cl | 1.73 - 1.75 | Chlorophenyl Group |
| Aromatic C-H | 0.93 - 1.00 | Pyrazine and Phenyl Rings |
Advanced Chromatographic Separations (e.g., Preparative HPLC) in Purification
The synthesis of this compound can result in a mixture containing starting materials, by-products, and the desired product. Therefore, a robust purification method is essential to isolate the compound in high purity for subsequent analysis and research. Preparative High-Performance Liquid Chromatography (Prep-HPLC) is a powerful technique for this purpose. google.com
Unlike analytical HPLC, which is used for identification and quantification, preparative HPLC is designed to isolate and collect larger quantities of a specific compound. nist.gov For a molecule like this compound, a reversed-phase preparative HPLC method would typically be employed. In this setup, the compound is injected onto a column packed with a nonpolar stationary phase (e.g., C18-bonded silica) and eluted with a polar mobile phase. By carefully optimizing parameters such as the mobile phase composition (e.g., a gradient of acetonitrile (B52724) and water), flow rate, and column temperature, a high degree of separation can be achieved, yielding the target compound with excellent purity. google.com
| Parameter | Condition |
|---|---|
| Instrument | Preparative HPLC System |
| Column | Reversed-Phase C18, e.g., 250 mm x 21.2 mm, 5 µm particle size |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient | e.g., 50% B to 95% B over 20 minutes |
| Flow Rate | 15 - 25 mL/min |
| Detection | UV at 254 nm |
| Column Temperature | 30 °C |
Derivatization and Chemical Modification of 2 Chloro 6 2 Chlorophenyloxy Pyrazine
Synthesis of Analogues via Substituent Modifications on the Pyrazine (B50134) Ring
The presence of a chlorine atom on the pyrazine ring of 2-Chloro-6-(2-chlorophenyloxy)-pyrazine offers a versatile handle for nucleophilic substitution reactions, enabling the introduction of a wide array of functional groups. This approach allows for the systematic investigation of structure-activity relationships by modifying the electronic and steric properties of the pyrazine core.
One common modification involves the displacement of the chloro group with nitrogen-based nucleophiles. For instance, reaction with ammonia (B1221849) or primary/secondary amines can yield the corresponding 2-amino-6-(2-chlorophenyloxy)-pyrazine derivatives. Similarly, treatment with hydrazine (B178648) can produce 2-hydrazinyl-6-(2-chlorophenyloxy)-pyrazine, a valuable intermediate for the synthesis of further derivatives such as hydrazones, pyrazoles, and triazoles. The synthesis of related 2-amino-6-chloropyridine, a structural analogue, has been achieved through the reduction of a 2-hydrazino-6-chloropyridine intermediate, highlighting a potential route for amination.
Another strategy for modifying the pyrazine ring involves carbon-carbon bond-forming reactions. Palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille coupling, could be employed to introduce alkyl, aryl, or heteroaryl substituents at the 2-position, thereby expanding the chemical diversity of the scaffold. The reactivity of chloropyrazines in such coupling reactions is a well-established principle in heterocyclic chemistry.
Furthermore, the synthesis of various substituted amides of pyrazine-2-carboxylic acids has been reported, starting from chloro-substituted pyrazine-2-carboxylic acid chlorides. researchgate.netnih.gov This suggests that if the chloro group on this compound were to be replaced by a carboxylic acid group, a wide range of amide derivatives could be synthesized, offering another avenue for diversification.
| Starting Material | Reagent | Product | Reaction Type |
| This compound | Ammonia/Amines | 2-Amino/Alkylamino-6-(2-chlorophenyloxy)-pyrazine | Nucleophilic Aromatic Substitution |
| This compound | Hydrazine | 2-Hydrazinyl-6-(2-chlorophenyloxy)-pyrazine | Nucleophilic Aromatic Substitution |
| This compound | Organoboron compounds | 2-Aryl/Alkyl-6-(2-chlorophenyloxy)-pyrazine | Suzuki Coupling |
| This compound | Organotin compounds | 2-Aryl/Alkyl-6-(2-chlorophenyloxy)-pyrazine | Stille Coupling |
Exploration of Aryloxy Moiety Variations for Enhanced Properties
Modification of the 2-chlorophenyloxy group provides a means to modulate the lipophilicity, electronic properties, and conformational flexibility of the entire molecule. A systematic exploration of different substituents on the phenyl ring can lead to the identification of analogues with improved properties.
The synthesis of such analogues would likely involve the reaction of 2,6-dichloropyrazine (B21018) with a variety of substituted phenols. By employing phenols with different electronic and steric characteristics (e.g., electron-donating or electron-withdrawing groups, bulky substituents), a library of 2-chloro-6-(substituted-phenoxy)-pyrazines can be generated. The reaction of phenols with halo-heteroaromatics is a common method for the preparation of aryloxy-heterocyclic compounds. mdpi.com
| Starting Material | Substituted Phenol (B47542) | Product |
| 2,6-Dichloropyrazine | 4-Methylphenol | 2-Chloro-6-(4-methylphenyloxy)-pyrazine |
| 2,6-Dichloropyrazine | 4-Methoxyphenol | 2-Chloro-6-(4-methoxyphenyloxy)-pyrazine |
| 2,6-Dichloropyrazine | 4-Nitrophenol | 2-Chloro-6-(4-nitrophenyloxy)-pyrazine |
| 2,6-Dichloropyrazine | 2,4-Dichlorophenol | 2-Chloro-6-(2,4-dichlorophenyloxy)-pyrazine |
Development of Hybrid Pyrazine Structures
The development of hybrid molecules, which combine the this compound scaffold with other pharmacologically relevant moieties, represents a promising strategy for discovering new compounds with potentially enhanced or novel biological activities. This approach is based on the principle of molecular hybridization, where two or more distinct pharmacophores are covalently linked to create a single molecule with a multi-target profile or improved properties. mdpi.com
A common strategy for creating such hybrids would be to utilize the reactive chloro group on the pyrazine ring as a point of attachment for other molecular fragments. For example, the chloro group could be displaced by a linker which is then connected to another bioactive molecule.
Several studies have reported the synthesis of pyrazine-based hybrids. For instance, pyrazine-coumarin hybrids have been explored for their biological activities. mdpi.com In a similar vein, one could envision linking a coumarin (B35378) moiety to the 6-(2-chlorophenyloxy)-pyrazine core. Another example is the synthesis of pyrazine-linked bisindole alkaloids, which demonstrates the feasibility of connecting complex natural product-like structures to a pyrazine ring. mdpi.com Following this concept, a variety of heterocyclic systems, natural product fragments, or other pharmacophores could be attached to the 2-position of the 6-(2-chlorophenyloxy)-pyrazine scaffold.
| Pyrazine Core | Linked Moiety | Potential Hybrid Structure Class |
| 6-(2-chlorophenyloxy)-pyrazine | Coumarin | Pyrazine-Coumarin Hybrids |
| 6-(2-chlorophenyloxy)-pyrazine | Indole | Pyrazine-Indole Hybrids |
| 6-(2-chlorophenyloxy)-pyrazine | Natural Product Fragment | Pyrazine-Natural Product Hybrids |
Broader Academic Applications of Pyrazine Chemistry Relevant to 2 Chloro 6 2 Chlorophenyloxy Pyrazine Research
Pyrazines as Scaffolds in Catalysis and Reaction Media
Pyrazine (B50134) and its derivatives have emerged as important building blocks in the design of ligands for metal-mediated catalysis. acs.org The nitrogen atoms in the pyrazine ring can coordinate with metal centers, influencing the electronic properties and reactivity of the resulting metal complexes. semanticscholar.org This has led to the development of pyrazine-based catalysts for a variety of organic transformations, including cross-coupling reactions like the Suzuki and Buchwald-Hartwig reactions. tandfonline.com
The use of pyrazine-containing ligands can offer advantages over more traditional ligand systems. For instance, the electronic properties of the pyrazine ring can be tuned by the introduction of various substituents, allowing for the fine-tuning of the catalyst's activity and selectivity. acs.org Furthermore, pyrazine-based ligands have been employed in the development of catalysts for challenging reactions, such as C-H activation. rsc.org
Beyond their role as ligands, pyrazines can also function as reaction media. tandfonline.com Their unique solvent properties can influence reaction rates and selectivities. The development of novel pyrazine-based reaction media is an area of ongoing research with the potential to provide greener and more efficient chemical processes. nih.gov
Natural Product-Pyrazine Hybrids in Medicinal Chemistry
The pyrazine moiety is a key structural feature in numerous biologically active compounds and approved drugs. nih.govmdpi.com This has inspired medicinal chemists to incorporate the pyrazine scaffold into natural product frameworks to create hybrid molecules with enhanced or novel therapeutic properties. mdpi.comnih.gov This strategy has proven successful in generating compounds with a wide range of biological activities, including anticancer, anti-inflammatory, antibacterial, and antiviral effects. nih.govmdpi.comnih.gov
The hybridization of natural products with pyrazine can lead to several benefits. It can improve the pharmacokinetic properties of the parent natural product, such as its solubility and metabolic stability. Moreover, the pyrazine ring can introduce new binding interactions with biological targets, leading to increased potency and selectivity. mdpi.com
Examples of successful natural product-pyrazine hybrids include derivatives of cinnamic acid, chalcones, polyphenols, flavonoids, and coumarins. nih.govmdpi.com For instance, cinnamic acid-pyrazine hybrids have been investigated for their potential as neuroprotective agents and for their activity against the Hepatitis C virus. mdpi.com Similarly, chalcone-pyrazine derivatives have demonstrated significant anticancer activity against various cancer cell lines. nih.gov The continued exploration of these hybrid structures holds great promise for the discovery of new and effective therapeutic agents. researchgate.net
Chemoinformatics and Database Mining for Pyrazine Derivatives
The vast and ever-expanding chemical space of pyrazine derivatives necessitates the use of computational tools for their systematic exploration. Chemoinformatics and data mining have become indispensable in the study of pyrazine chemistry, enabling researchers to analyze large datasets, predict properties, and identify promising candidates for synthesis and biological testing. researchgate.netresearchgate.net
Chemical databases, such as those maintained by the National Cancer Institute (NCI) and the ZINC database, contain millions of virtual and commercially available compounds, including a substantial number of pyrazine derivatives. researchgate.netnih.gov Virtual screening is a powerful chemoinformatic technique used to computationally screen these large libraries against a biological target of interest. nih.gov This approach allows for the rapid identification of potential "hit" compounds, significantly reducing the time and cost associated with experimental high-throughput screening. nih.govresearchgate.net
Structure-activity relationship (SAR) studies, which aim to understand how the chemical structure of a molecule relates to its biological activity, are greatly facilitated by chemoinformatic methods. researchgate.net By analyzing datasets of pyrazine derivatives with known activities, researchers can build predictive models that can guide the design of new compounds with improved properties. researchgate.net These in silico models can predict various properties, including biological activity, toxicity, and pharmacokinetic profiles. nih.gov Software tools like PyRx are specifically designed to facilitate virtual screening and molecular docking studies. youtube.com
The application of chemoinformatics and database mining is crucial for navigating the chemical landscape of pyrazine derivatives and for accelerating the discovery of new catalysts, materials, and therapeutic agents. researchgate.netnih.gov
Future Research Trajectories and Methodological Innovations for 2 Chloro 6 2 Chlorophenyloxy Pyrazine
Development of Novel Synthetic Routes with Improved Atom Economy and Sustainability
Traditional synthetic methods for complex heterocyclic compounds often suffer from multi-step processes, harsh reaction conditions, and low yields, leading to poor atom economy and significant waste. Future research must prioritize the development of more efficient and environmentally benign synthetic strategies for 2-Chloro-6-(2-chlorophenyloxy)-pyrazine.
Key areas of focus include:
Transition Metal Catalysis: The use of transition metal catalysts to facilitate cross-coupling reactions represents a significant advancement in improving synthesis efficiency. For instance, nickel-catalyzed Kumada–Corriu cross-coupling has been effectively used to create substituted pyrazines. mdpi.com Developing similar catalytic methods for the aryloxy linkage in this compound could streamline its synthesis.
Flow Chemistry: Flow chemistry techniques offer a promising alternative to traditional batch processing, enabling continuous synthesis which can lead to reduced waste, improved safety, and higher yields.
Biocatalysis: The application of enzymes, particularly halogenases, presents a highly specific and sustainable route for the synthesis of halogenated compounds. researchgate.net Research into engineering halogenases that can selectively halogenate a pyrazine-aryloxy precursor could provide a green alternative to traditional chemical halogenation methods. researchgate.net
Microwave-Assisted Synthesis: This technique can accelerate reaction rates and improve yields, reducing the energy consumption and time required for synthesis compared to conventional heating methods.
By focusing on these modern synthetic methodologies, researchers can create pathways to this compound that are not only higher yielding but also align with the principles of green chemistry.
Advanced Computational Approaches for Predictive Modeling of Pyrazine (B50134) Interactions
Computational modeling has become an indispensable tool in modern drug discovery and materials science, allowing for the prediction of molecular interactions and properties before undertaking costly and time-consuming laboratory synthesis. rsc.org For a molecule like this compound, advanced computational approaches can provide profound insights into its potential biological activity and interactions.
Future computational research should focus on:
Molecular Docking and Dynamics: These in silico studies can predict the binding modes and affinities of this compound with various biological targets, such as protein kinases or phosphatases, which are common targets for pyrazine-based compounds. nih.govresearchgate.net This helps in identifying the most promising biological applications for the compound.
Pharmacophore Modeling: By identifying the key structural features essential for biological activity, pharmacophore models can guide the design of new, more potent analogs of this compound. nih.gov
Quantitative Structure-Activity Relationship (QSAR): QSAR studies establish a mathematical relationship between the chemical structure and biological activity of a series of compounds. This can be used to predict the activity of novel derivatives and optimize the lead compound. rroij.com
Predictive Physicochemical Properties: Computational tools can estimate key drug-like properties, including solubility and permeability. nih.gov Furthermore, advanced techniques can predict analytical characteristics, such as the Collision Cross Section (CCS), which is valuable for mass spectrometry-based analysis. uni.lu
The following table summarizes key computational approaches and their applications in the study of pyrazine derivatives:
| Computational Approach | Application | Potential Insight for this compound |
|---|---|---|
| Molecular Docking | Predicts the preferred orientation of a molecule when bound to a target. nih.gov | Identification of potential protein targets and binding interactions. |
| Pharmacophore Modeling | Identifies essential structural features for biological activity. nih.gov | Guiding the design of more potent and selective analogs. |
| QSAR | Correlates chemical structure with biological activity. rroij.com | Predicting the activity of new derivatives to optimize the core structure. |
| ADME Prediction | Estimates absorption, distribution, metabolism, and excretion properties. nih.gov | Early assessment of the compound's drug-like potential. |
Exploration of Undiscovered Mechanisms of Action for Halogenated Aryloxypyrazines
The structural complexity of heterocyclic compounds often translates to diverse biological activities. rroij.com While certain mechanisms may be predicted based on structural similarity to known agents, the unique combination of a pyrazine ring, a dichlorinated phenyl group, and an ether linkage in this compound suggests the potential for novel mechanisms of action.
Future research should strategically explore these possibilities by:
Broad-Spectrum Screening: Testing the compound against a wide array of biological targets, including different enzyme families, receptor types, and cellular pathways, can uncover unexpected activities.
Addressing Drug Resistance: Heterocyclic scaffolds are valuable platforms for developing agents that can overcome existing drug resistance mechanisms. rroij.com Investigating the efficacy of this compound against drug-resistant cancer cell lines or microbial strains could reveal novel therapeutic avenues. rroij.com
Multi-Targeted Agent Design: The versatility of heterocyclic chemistry allows for the design of agents that can engage multiple biological pathways simultaneously. rroij.com Exploring whether this compound exhibits polypharmacology could be a fruitful area of investigation.
By moving beyond known targets for pyrazine derivatives, researchers may identify unique and previously undiscovered biological functions for this class of halogenated compounds.
Strategic Design for Overcoming Research Challenges in Heterocyclic Compound Development
The development of novel heterocyclic compounds is often fraught with challenges that can impede progress from discovery to application. These hurdles include synthetic complexity, difficulties in characterization, and a limited understanding of their properties. A strategic approach is necessary to overcome these obstacles.
Key challenges and strategic solutions are outlined below:
Synthetic Complexity: The synthesis of complex heterocyclic molecules can be hindered by the limited availability of starting materials and the formation of unwanted byproducts.
Strategy: Investing in the development of optimized catalysts and reaction conditions can significantly improve synthetic efficiency and yield. Furthermore, creating modular synthetic routes allows for the rapid generation of diverse analogs for structure-activity relationship studies. rroij.com
Characterization and Analysis: The intricate structures of heterocyclic compounds require advanced analytical techniques for unambiguous characterization.
Strategy: The comprehensive use of methods like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) is essential for structural elucidation and purity assessment.
Predicting Properties: The properties of heterocyclic compounds are influenced by a complex interplay of their molecular and electronic structures, making them difficult to predict.
Strategy: Leveraging advanced computational models can help researchers better understand and predict compound properties, guiding the design of molecules with desired characteristics.
The following table summarizes these research challenges and the strategic approaches to address them:
| Research Challenge | Description | Strategic Approach |
|---|---|---|
| Synthetic Difficulty | Complex, multi-step syntheses often result in low yields and byproducts. | Optimize catalysts and reaction conditions; develop modular synthetic routes. |
| Structural Characterization | Complex structures can be difficult to confirm and analyze. | Employ advanced analytical techniques like NMR and Mass Spectrometry. |
| Property Prediction | Understanding and predicting the influence of structural features on properties is difficult. | Utilize advanced computational models for better prediction and understanding. |
By proactively addressing these challenges, the scientific community can unlock the full potential of this compound and the broader class of halogenated heterocyclic compounds.
Q & A
Q. What are the standard synthetic routes for 2-Chloro-6-(2-chlorophenyloxy)-pyrazine, and how can reaction conditions be optimized?
The synthesis typically involves nucleophilic substitution between 2-chloropyrazine and 2-(2-chlorophenyl)ethanol. Key steps include:
- Use of polar aprotic solvents (e.g., THF, DCM) under reflux or microwave irradiation to enhance reaction efficiency .
- Catalysts such as NaH or K₂CO₃ to deprotonate the hydroxyl group in the phenyl ethanol derivative, facilitating nucleophilic attack on the pyrazine ring .
- Microwave-assisted synthesis (50–100°C, 10–30 min) reduces reaction time and improves yields compared to traditional reflux methods .
Optimization Strategies :
- Vary solvent polarity to control reaction kinetics.
- Screen bases (e.g., NaH vs. K₂CO₃) to minimize side products.
- Monitor reaction progress via TLC or HPLC to identify optimal quenching points .
Q. How can researchers confirm the structural identity and purity of this compound?
Methodological Approaches :
- Nuclear Magnetic Resonance (NMR) :
- ¹H NMR to verify substitution patterns (e.g., aromatic protons at δ 8.0–8.1 ppm for pyrazine; δ 6.8–7.5 ppm for chlorophenyl groups) .
- ¹³C NMR to confirm chlorine and oxygen connectivity (pyrazine carbons at ~150 ppm; ether linkage at ~70 ppm) .
Advanced Research Questions
Q. What mechanistic insights explain the compound’s dual reported activity as a protein kinase modulator and potassium channel ligand?
Hypothesis Testing :
- Kinase Inhibition : Use fluorescence polarization assays to measure IC₅₀ values against kinases (e.g., GSK-3β, CDK5). The chloro-phenyloxy group may occupy hydrophobic pockets in kinase ATP-binding sites .
- Potassium Channel Modulation : Employ patch-clamp electrophysiology to study effects on Kv1.3 or hERG channels. The pyrazine ring’s electron-deficient nature could disrupt ion selectivity filters .
- Orthogonal Validation : Conduct competitive binding assays with known inhibitors (e.g., Aloisine A for kinases) to confirm target specificity .
Data Reconciliation : Structural analogs (e.g., 2-Chloro-6-(2-pyridinyl)pyrazine) show similar dual activity, suggesting scaffold promiscuity. Use computational docking (AutoDock Vina) to compare binding poses across targets .
Q. How can computational modeling guide the design of derivatives with enhanced selectivity?
Methodology :
- Molecular Dynamics (MD) Simulations : Simulate ligand-receptor interactions over 100 ns to identify stable binding conformations .
- Quantum Mechanics/Molecular Mechanics (QM/MM) : Calculate charge distribution on the pyrazine ring to predict sites for functionalization (e.g., adding electron-withdrawing groups to enhance kinase affinity) .
- SAR Analysis : Compare analogs (Table 1) to derive structure-activity relationships.
Table 1: Structural Analogs and Key Features
Q. What strategies resolve contradictions in reported solubility and stability data across studies?
Controlled Experiments :
- Solubility Profiling : Test in buffered solutions (pH 1.2–7.4) and DMSO/PBS mixtures. Conflicting data may arise from aggregation at high concentrations .
- Stability Studies : Use accelerated stability testing (40°C/75% RH, 4 weeks) with LC-MS to track degradation products (e.g., hydrolysis of the ether linkage) .
- Inter-laboratory Validation : Collaborate to standardize protocols (e.g., USP <711> dissolution methods) .
Key Research Tools and Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
